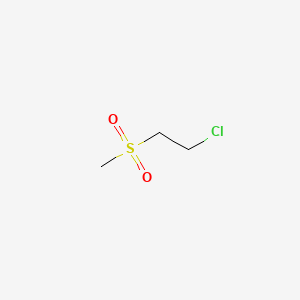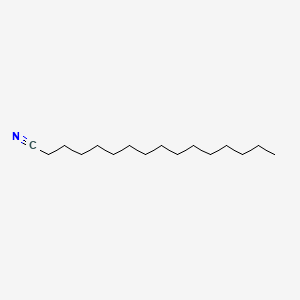
1-Chloro-2-(methylsulfonyl)ethane
Overview
Description
1-Chloro-2-(methylsulfonyl)ethane is a chemical compound with the molecular formula C3H7ClO2S . It has a molecular weight of 142.61 g/mol . The IUPAC name for this compound is 1-chloro-2-methylsulfonylethane .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCS(=O)(=O)CCCl . The InChI representation is 1S/C3H7ClO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 . Physical And Chemical Properties Analysis
This compound has several computed properties :Scientific Research Applications
Enzyme Reactivity and Methane Biosynthesis Inhibition
One study discusses the synthesis of analogues to coenzyme M (2-(methylthio)ethanesulfonate) and their activity with methyl-coenzyme M reductase from Methanobacterium thermoautotrophicum. Analogs modified at the sulfide or sulfonate position were found to inhibit methane biosynthesis, suggesting potential applications in studying and controlling microbial methane production (Gunsalus, Romesser, & Wolfe, 1978).
Radical Cation Stabilization and Sulfonium Salt Formation
Research on 1-Iodo-2-(methylthio)ethane, which can be considered structurally similar to 1-Chloro-2-(methylsulfonyl)ethane, shows that the S-centered radical cation undergoes stabilization to form a bonded radical cation with iodine. This stabilization mechanism has implications for understanding reactions involving sulfur and halogen atoms in organic compounds (Anklam, Mohan, & Asmus, 1987).
Antigonad Properties
A particular study explores the antigonad properties of 1,2-Bis(methylsulfonyloxy)ethane, indicating its potential as a therapeutic agent for androgen-dependent disorders. This compound was shown to induce reversible atrophy of testes by degrading Leydig's cells and disrupting spermatogenesis, highlighting its relevance in medical research for treating conditions like prostate cancer (Varga et al., 1996).
Molecular Mechanics and Stereochemistry
The stereochemistry and molecular mechanics of ruthenium bis-chelate disulfoxide complexes, including compounds similar to this compound, were studied to understand the influence of nonbonded atom interactions on compound stability. Such studies are crucial for the design of metal-organic frameworks and catalysts (Geremia, Vicentini, & Calligaris, 1998).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-methylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNYTKOLIZNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965128 | |
| Record name | 1-Chloro-2-(methanesulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50890-51-2 | |
| Record name | 1-Chloro-2-(methylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50890-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-, (all-E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50890-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-(methanesulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















